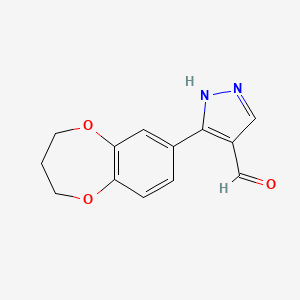

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde

Description

This compound features a pyrazole-4-carbaldehyde core substituted with a 3,4-dihydro-2H-1,5-benzodioxepin moiety. Safety data sheets indicate its use in laboratory research, though comprehensive toxicological or ecological data remain unavailable .

Properties

IUPAC Name |

5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-8-10-7-14-15-13(10)9-2-3-11-12(6-9)18-5-1-4-17-11/h2-3,6-8H,1,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTBUFWKRCIYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=C(C=NN3)C=O)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxepin ring, which can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions. The pyrazole ring is then introduced via a condensation reaction with hydrazine derivatives. Finally, the aldehyde group is introduced through formylation reactions, often using Vilsmeier-Haack or Reimer-Tiemann reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group in 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

Oxidation: 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Preliminary studies have indicated that 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde exhibits notable anticancer properties. Investigations into its mechanism of action suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Case Study:

A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology.

2. Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory cytokine production could be beneficial in conditions such as arthritis or chronic inflammatory disorders.

Data Table: Anti-inflammatory Activity

| Compound | Test System | Effect Observed | Reference |

|---|---|---|---|

| This compound | Macrophages | Inhibition of TNF-alpha production |

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a promising candidate for applications in organic electronics. Its ability to form stable films could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Conductivity | Moderate |

Synthetic Methods

Several synthesis methods have been reported for the preparation of this compound. These methods typically involve multi-step reactions that combine various reagents under controlled conditions to achieve the desired product.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxepin and pyrazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound ’s benzodioxepin substituent distinguishes it from fluorophenyl, trifluoromethylphenyl, or benzoyl-substituted analogs. Benzodioxepin’s oxygen-rich bicyclic structure may enhance solubility or modulate receptor binding compared to simpler aryl groups .

- Aldehyde functionality is conserved across analogs, enabling nucleophilic addition reactions for further modifications .

Key Observations :

- Green solvents like glycerol-based deep eutectic mixtures improve sustainability for pyrazole derivatives, though scalability for benzodioxepin-containing systems remains unexplored .

2.3.1. Antioxidant Activity

Key Observations :

2.3.2. Cytotoxicity and Toxicity

Key Observations :

- Benzodioxepin-containing compounds exhibit notable toxicity in brine shrimp assays, implying possible antitumor or pesticidal applications . The target compound’s aldehyde group could further enhance reactivity toward biological targets.

Stability and Reactivity

- Target Compound: Limited data; benzodioxepin’s ether linkages may confer hydrolytic stability compared to ester-containing analogs .

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde : Stability influenced by benzoyl group’s electron-withdrawing effects, reducing aldehyde oxidation .

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of pyrazole derivatives typically involves methods such as the Vilsmeier-Haack reaction or reactions involving hydrazones. The specific synthesis of this compound has not been extensively documented in the literature. However, similar compounds have been synthesized through these established methods, indicating that this compound can likely be produced using analogous synthetic pathways.

General Overview

Pyrazole derivatives have been extensively studied for their biological properties. Research indicates that they exhibit a wide range of activities including:

- Antimicrobial : Effective against various bacteria and fungi.

- Anti-inflammatory : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

- Antitumor : Inducing apoptosis in cancer cells.

- Antiviral : Activity against several viruses.

Case Study 1: Antimicrobial Efficacy

A study evaluated various pyrazole compounds for their antimicrobial activity against common bacterial strains. The results indicated that certain modifications in the pyrazole structure enhanced antibacterial properties significantly. For example, derivatives with electron-withdrawing groups showed increased potency against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. Compounds similar to this compound exhibited notable inhibition rates comparable to established anti-inflammatory drugs like celecoxib.

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound is synthesized via multi-step reactions involving condensation and cyclization. Key steps include coupling the benzodioxepin moiety with a pyrazole-carbaldehyde precursor under controlled pH (6.5–7.5) and temperature (60–80°C). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product . Reaction optimization should focus on minimizing side products, such as incomplete cyclization or oxidation byproducts, by using inert atmospheres (N₂/Ar) and anhydrous solvents.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. The benzodioxepin ring protons appear as multiplet signals in the δ 6.5–7.5 ppm range, while the pyrazole aldehyde proton resonates near δ 9.8 ppm. LC-MS/MS is used for purity assessment and identification in complex matrices, with retention times around 9–10 minutes under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Despite limited toxicity data, standard precautions include using fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation of fine powders and direct skin contact. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal electron density distribution in the aldehyde and benzodioxepin moieties, critical for hydrogen bonding with biological targets. Molecular docking against enzymes like cytochrome P450 or kinases (e.g., EGFR) can prioritize in vitro assays. For example, the compound’s planar structure may inhibit DNA intercalation, as seen in terpenoid analogs with anticancer activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxicity)?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize cytotoxicity tests (e.g., MTT, Brine Shrimp Lethality) using consistent cell lines (e.g., HeLa, MCF-7) and concentrations (10–200 µM). For instance, conflicting LC₅₀ values in Artemia salina assays (134–223 ppm) may reflect variations in solvent polarity or extraction methods . Include positive controls (e.g., doxorubicin) and validate results with dose-response curves.

Q. How does structural modification of the benzodioxepin or pyrazole moieties affect biological activity?

- Methodological Answer : SAR studies show that substituting the benzodioxepin’s oxygen atoms with sulfur (thioether analogs) increases lipophilicity and enhances blood-brain barrier penetration. Adding electron-withdrawing groups (e.g., -NO₂) to the pyrazole ring improves antimicrobial activity, as observed in related pyrazole-carbaldehyde derivatives .

Q. What crystallographic techniques (e.g., XRD) elucidate the compound’s solid-state properties?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) confirms the dihedral angle between the benzodioxepin and pyrazole rings (~45°), influencing packing efficiency and solubility. Crystallization solvents (e.g., DMSO/water) affect polymorphism, which can be analyzed via PXRD .

Key Challenges and Future Directions

- Synthetic Challenges : Scalability of multi-step reactions and regioselective functionalization of the benzodioxepin ring.

- Biological Gaps : Mechanistic studies to clarify anticancer vs. antimicrobial modes of action.

- Analytical Needs : Development of chiral HPLC methods for enantiopure synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.